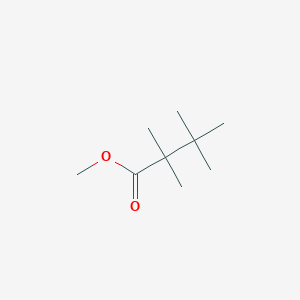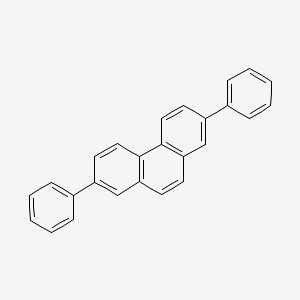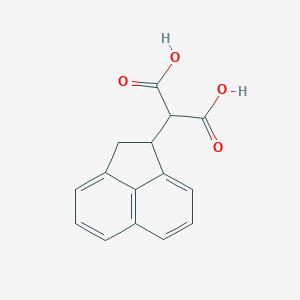
1-Acenaphthenemalonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acenaphthenemalonic acid is an organic compound that belongs to the class of malonic acid derivatives It features a unique structure with an acenaphthene backbone, which is a polycyclic aromatic hydrocarbon, and two carboxylic acid groups attached to a central carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Acenaphthenemalonic acid can be synthesized through the malonic ester synthesis, a well-known method for preparing substituted carboxylic acids. The process involves the following steps:
Deprotonation: A di-ester of malonic acid is deprotonated using a weak base, such as sodium ethoxide, to form an enolate ion.
Alkylation: The enolate ion undergoes an S_N2 reaction with an alkyl halide, such as bromoacenaphthene, to form a new carbon-carbon bond.
Hydrolysis: The ester groups are hydrolyzed under acidic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, decarboxylation occurs, resulting in the formation of this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-Acenaphthenemalonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Reagents like thionyl chloride (SOCl_2) or phosphorus tribromide (PBr_3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acenaphthenequinone, while reduction can produce acenaphthenol.
Aplicaciones Científicas De Investigación
1-Acenaphthenemalonic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty polymers and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1-acenaphthenemalonic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .
Comparación Con Compuestos Similares
Similar Compounds
Malonic Acid: A simple dicarboxylic acid with two carboxyl groups attached to a central carbon atom.
Acenaphthene: A polycyclic aromatic hydrocarbon with a similar backbone structure but lacking the carboxylic acid groups.
Acenaphthenequinone: An oxidized derivative of acenaphthene with ketone functional groups.
Uniqueness
1-Acenaphthenemalonic acid is unique due to its combination of an acenaphthene backbone and malonic acid functionality.
Propiedades
Número CAS |
40745-37-7 |
|---|---|
Fórmula molecular |
C15H12O4 |
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
2-(1,2-dihydroacenaphthylen-1-yl)propanedioic acid |
InChI |
InChI=1S/C15H12O4/c16-14(17)13(15(18)19)11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2,(H,16,17)(H,18,19) |
Clave InChI |
YYWXGCHGKLJVAE-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=CC=CC3=C2C1=CC=C3)C(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)
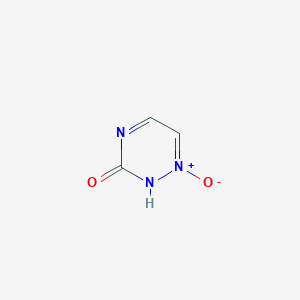


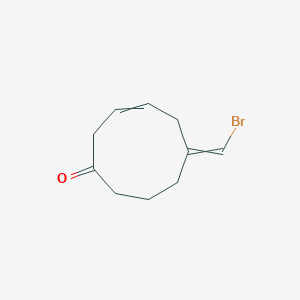
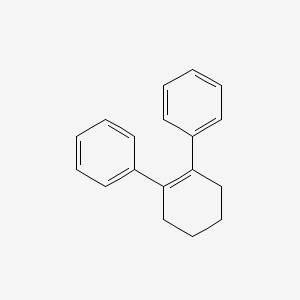

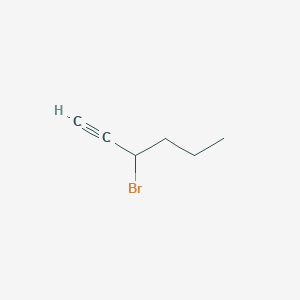
![1,4-Bis[(but-2-yn-1-yl)oxy]benzene](/img/structure/B14661984.png)
